5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine
Overview
Description
5,6,7,8-Tetrahydro-1,7-naphthyridine is a class of heterocyclic compounds . They have been found in various natural sources and have been synthesized for their diverse biological activities . For example, they have been used in the development of potent Retinoid-Related Orphan Receptor γt Inverse Agonists .
Synthesis Analysis
The synthesis of related compounds like 5,6,7,8-Tetrahydro-1,6-naphthyridine has been developed . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydro-1,7-naphthyridine includes a fused system of two pyridine rings . The exact structure of “5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine” could not be found.
Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For example, the syntheses of 5,6,7,8-Tetrahydro-1,6-naphthyridine rely on the efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-Tetrahydro-1,7-naphthyridine include a molecular weight of 134.18 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 0 .
Scientific Research Applications
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Medicinal Chemistry
- 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities .
- Gemifloxacin, a compound containing 1,8-naphthyridine core has reached the drug market for the treatment of bacterial infections .
- Many more are under clinical investigations .
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Materials Science
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Synthetic Chemistry
- The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
- This includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .
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Analgesic Effects
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Antibacterial Research
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Analgesic Effects
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Antibacterial Research
Future Directions
The future directions for research on these compounds could include further exploration of their synthesis, analysis of their physical and chemical properties, and investigation of their potential biological activities. The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of these compounds is also of considerable interest .
properties
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridin-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h3-4H,1-2,5-6,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEHODLGQDPVTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591676 | |
Record name | 1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine | |
CAS RN |
332883-10-0 | |
Record name | 1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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